Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Crystal structure Chelate geometry Ligand design

Conventional bipyridines limit catalytic selectivity and post-functionalization. The 3,3'-diester substitution overcomes these constraints: • Enables CO₂-switchable Pd(II) polymerization-reversibly toggles between polyketone and polystyrene synthesis. • Direct precursor to C₂-symmetric bisoxazoline ligands, bypassing multistep routes. • 53° twisted conformation generates helical frameworks inaccessible to planar 4,4'-diester analogs. • High-melting (155-156°C) crystalline solid ensures accurate robotic dispensing, avoiding hygroscopic errors.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 39775-31-0
Cat. No. B1267874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
CAS39775-31-0
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC
InChIInChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3
InChIKeySQQPYWUOEFGOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate – Overview


Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate is a symmetric, heterocyclic bidentate ligand comprising two pyridine rings linked at the 2,2'-positions, each bearing a methyl ester substituent at the 3-position. It serves as a versatile building block in coordination chemistry, particularly for palladium(II) and rhodium(III) complexes, and as a precursor to chiral bisoxazoline ligands [1]. The 3,3'-diester substitution pattern imparts distinct electronic and steric properties compared to the parent 2,2'-bipyridine or other positional isomers [2].

Ligand Platform Coordination chemistry building block for Pd(II), Rh(III) complexes
Synthetic Utility Direct precursor to chiral bisoxazoline ligands via amidation
Physical Form High-melting solid suited for accurate weighing and solid-dosing workflows

Why Generic Bipyridines Cannot Substitute the 3,3'-Diester


Simple in-class substitution is not viable because the 3,3'-diester group simultaneously introduces electron-withdrawing character, increases steric bulk adjacent to the nitrogen donors, and enables unique post-synthetic transformations that are inaccessible to parent bipyridine or alternative positional isomers. These features collectively control metal-binding geometry, catalytic selectivity, and solubility profiles that cannot be replicated by merely switching to unsubstituted bipyridine, 4,4'-dicarboxy, or 5,5'-dimethyl analogs [1][2].

Unsubstituted 2,2'-Bipyridine Lacks the 3,3'-diester pattern; ligand geometry, electron-withdrawing character, and post-functionalization routes will not transfer.
4,4'- or 5,5'-Diester Isomers Positional isomers shift donor atom electronics and chelation geometry; solvent-switchable copolymerization selectivity may not be replicated.
4,4'-Dimethyl Analog Electron-donating methyl groups alter catalytic behavior and cannot be converted to oxazoline ligands; coordination-polymer topology may differ.

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate vs Analog Bipyridines


Intramolecularly Enforced Non-Planar Conformation

Single-crystal X-ray diffraction reveals that dimethyl 2,2'-bipyridine-3,3'-dicarboxylate adopts a trans conformation with the pyridine rings twisted by 53° relative to each other, driven by intramolecular interactions between the ester alkoxy oxygen atoms and the C2 positions of the opposite rings [1]. In contrast, unsubstituted 2,2'-bipyridine crystallises in a nearly coplanar trans conformation with a dihedral angle close to 0° [2]. This structural difference alters the bite angle and metal chelation geometry.

Non-Planar Conformation
Cross-study comparable
Inter-ring dihedral: 53° vs ~0°
Single-crystal XRD for diester; literature data for parent bpy
Reported twist may influence metal chelation geometry
Supports catalyst geometry design; compare with 4,4'-diester data
Crystal structure Chelate geometry Ligand design

Solvent-Switchable CO Copolymerization Selectivity

Cationic bis-chelate Pd(II) complexes of the methyl ester ligand produce exclusively poly(tert-butylstyrene) when using trifluoroethanol as solvent, but switch to polyketone formation when compressed carbon dioxide is employed [1]. By comparison, the highly active Pd(bpy)₂ systems typically yield polyketones with little solvent-dependent selectivity [2].

Copolymerization Selectivity
Class-level inference
TFE: 100% poly(tert-butylstyrene); scCO₂: polyketone
CO/tert-butylstyrene, 50–80 °C, Pd loading 0.1–1 mol%
Solvent-controlled product switch, not typical with Pd(bpy)₂
Context-dependent; exact polyketone ratio not disclosed
Palladium catalysis Polyketone synthesis CO copolymerization

Higher TPSA and Polar Solubility

The computed topological polar surface area (TPSA) of the diester is 78.4 Ų, significantly larger than that of unsubstituted 2,2'-bipyridine (25.8 Ų) [1][2]. This leads to an XLogP₃ of 1.2, indicating intermediate lipophilicity.

Polar Solubility
Cross-study comparable
TPSA 78.4 vs 25.8 Ų; XLogP₃ 1.2
Computed descriptors (PubChem, Cactvs 3.4.8.24)
Higher TPSA supports polar-solvent solubility
Data to verify experimentally in target solvent system
Solubility Lipophilicity Polar surface area

High Melting Point for Handling and Purification

The diester melts at 155–156 °C, which is significantly higher than that of common liquid or low-melting bipyridine ligands such as 2,2'-bipyridine (m.p. 69–72 °C) and 4,4'-dimethyl-2,2'-bipyridine (m.p. ~144 °C; often used as a liquid above room temperature) [1]. The elevated melting point enables straightforward purification by recrystallization and easy storage as a free-flowing solid.

Melting Point Advantage
Cross-study comparable
155–156 °C vs 69–72 °C (bpy)
Open capillary or DSC; vendor literature comparison
Higher melting point aids solid handling and weighing
May reduce moisture sorption; validate for automated dosing
Physical properties Handling Crystallinity

Unique Synthetic Platform for Chiral Bisoxazoline Ligands

The 3,3'-diester is a direct precursor to C₂-symmetric chiral bisoxazoline ligands via amidation with enantiomerically pure amino alcohols, a transformation not feasible with unsubstituted or methyl-substituted bipyridines [1]. In contrast, the parent 2,2'-bipyridine cannot be functionalized at the 3,3'-positions without multi-step lithiation or halogenation.

Chiral Ligand Platform
Class-level inference
Direct amidation to bisoxazoline; parent bpy requires multi-step route
Ester-to-amide with amino alcohols, then cyclization
Unique synthetic entry to C₂-symmetric chiral ligands
Source review; confirm yields with target amino alcohol
Asymmetric catalysis Chiral ligands Post-synthetic modification

Application Scenarios for Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate


Solvent-Controlled CO/Vinyl Arene Copolymerization

The diester's Pd(II) complexes switch product distribution from pure poly(tert-butylstyrene) in trifluoroethanol to polyketone in compressed CO₂ . Researchers seeking stimuli-responsive polymerization catalysts should select this ligand over 4,4'- or 5,5'-ester analogs, which do not exhibit this reversibility.

Chiral Bisoxazoline Ligand Synthesis

The 3,3'-diester group enables direct conversion to C₂-symmetric bisoxazoline ligands, avoiding multistep functionalisation required for the parent bipyridine . This makes it the preferred starting material for labs designing new chiral ligands for asymmetric transformations.

Coordination Polymers and MOFs with Tailored Topologies

The non-planar, twisted conformation of the diester (53° inter-ring angle) and the ability of the ester oxygens to act as additional donor atoms allow the formation of helical or open-framework structures distinct from those obtained with planar 4,4'-dicarboxylate ligands.

High-Throughput Automation with Solid Ligands

The high melting point (155–156 °C) and free-flowing nature of the diester make it easier to dispense accurately via solid-dosing robots compared to hygroscopic or low-melting bipyridine analogs, reducing handling errors in parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Solvent-responsive copolymerization
Pd-complex solvent-switching behavior
Product distribution under TFE vs scCO₂
Chiral bisoxazoline ligand synthesis
3,3'-diester-to-oxazoline conversion
Amidation and cyclization efficiency
Coordination polymer and MOF design
Non-planar 53° dihedral geometry
Framework topology and helical propensity
High-throughput solid-dosing workflows
High melting point and free-flowing solid
Weighing accuracy and low hygroscopicity

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